molecular formula C7H8N2O B1265367 3-Aminobenzamide CAS No. 3544-24-9

3-Aminobenzamide

Numéro de catalogue B1265367
Numéro CAS: 3544-24-9
Poids moléculaire: 136.15 g/mol
Clé InChI: GSCPDZHWVNUUFI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-Aminobenzamide is an endogenous poly-ADP-ribosyltransferase inhibitor . It is known to inhibit poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death . When PARP is activated, it rapidly uses up stores of nicotinamide adenine dinucleotide (NAD+) in the cell as it performs DNA repair .


Synthesis Analysis

This compound can be prepared through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . It has been used as a poly-(ADP-ribose) polymerase (PARP) inhibitor in various experimental studies .


Molecular Structure Analysis

The molecular formula of this compound is C7H8N2O . Its molecular weight is 136.15 . The structure of this compound is similar to that of NAD+, so it binds to PARP and prevents it from using up NAD+ .


Chemical Reactions Analysis

This compound enhances cell death, unscheduled DNA synthesis, and repair replication by interrupting the rejoining of DNA strand breaks induced by both ionizing radiations and several alkylating agents . It has an ability to inhibit the activity of nuclear enzyme poly (ADP-ribose) synthetase (PARS) .


Physical And Chemical Properties Analysis

This compound is an off-white powder . Its density is 1.233g/cm^3 . It has a melting point of 115 to 116 °C and a boiling point of 329 °C .

Applications De Recherche Scientifique

DNA Repair and Cellular Responses

  • Role in DNA Repair

    3-Aminobenzamide, an inhibitor of poly(ADP-ribose) synthesis, is used to explore its regulatory role in DNA repair. Studies have shown paradoxical results depending on the concentration used, with lower concentrations appearing to reduce DNA break frequencies and higher concentrations increasing them. This indicates a complex relationship between this compound and DNA repair mechanisms (Cleaver et al., 1985).

  • Impact on Cellular Processes

    At commonly used experimental concentrations, this compound can affect various cellular processes beyond its inhibition of poly(ADP-ribose) synthetase. These include influences on cell viability, glucose metabolism, and DNA synthesis, highlighting the multifaceted effects of this compound (Milam & Cleaver, 1984).

Cell Protection and Toxicity

  • Protection Against DNA Damage

    this compound has been found to stimulate DNA repair in human lymphocytes while inhibiting it in other cell types, suggesting a cell-type specific protective effect against DNA damage (Bohr & Klenow, 1981).

  • Enhancing Effects on Toxicity

    Studies have shown that this compound can enhance the toxic effects of certain substances like ethyl methanesulfonate in a dose-dependent manner, emphasizing its role in modulating cellular responses to external toxic agents (Lubet et al., 1984).

Cytoskeletal Impacts

  • Effects on Cytoskeleton: this compound has been found to have an antiproliferative effect on certain carcinoma cells, with significant impacts on the cytoskeleton. This suggests its potential use in cancer research for understanding cell growth mechanisms and the development of new therapeutic approaches (Tiozzo et al., 1996).

Application in Cancer Research

  • Radiosensitization and Biodistribution

    this compound has been studied as a radiosensitizer that inhibits DNA strand break repair. Its biodistribution and pharmacokinetics were assessed using fluorinated derivatives, providing insights into its potential application in cancer therapy (Brix et al., 2005).

  • Influence on Chemotherapy Toxicity

    Research shows that this compound can potentiate the cytotoxicity of chemotherapy drugs like 6-mercaptopurine, suggesting its potential use in enhancing the effectiveness of cancer treatments (Moses et al., 1990).

Mécanisme D'action

Target of Action

The primary target of 3-Aminobenzamide is Poly (ADP-ribose) Polymerase (PARP) . PARP is a nuclear enzyme responsible for DNA repair, transcription control, and programmed cell death .

Mode of Action

This compound acts as an inhibitor of PARP . When oxidative or nitrosative stress causes DNA strand breaks, PARP is activated. This activation leads to the rapid depletion of nicotinamide adenine dinucleotide (NAD+) in the cell as it performs DNA repair . The structure of this compound is similar to that of NAD+, so it binds to PARP and prevents it from using up NAD+ .

Biochemical Pathways

The inhibition of PARP by this compound affects the DNA repair pathway . When DNA damage occurs, PARP uses NAD+ to perform DNA repair. The inhibition of parp by this compound prevents the use of nad+ for dna repair . This action can lead to the accumulation of DNA damage and potentially cell death .

Pharmacokinetics

It is known that the compound is soluble in ethanol, dmso, and water

Result of Action

The inhibition of PARP by this compound can lead to various cellular effects. For instance, it can lead to the accumulation of DNA damage, which can potentially cause cell death . In addition, this compound has been shown to have protective effects against myocardial reperfusion injury and local inflammation .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, oxidative or nitrosative stress can trigger the activation of PARP, which this compound inhibits . Therefore, the presence of these stressors can influence the efficacy of this compound. Additionally, the stability of this compound can be affected by factors such as temperature and pH .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Analyse Biochimique

Biochemical Properties

3-Aminobenzamide plays a crucial role in biochemical reactions by inhibiting the activity of poly ADP ribose polymerase (PARP). PARP is responsible for the synthesis of poly ADP-ribose chains, which are essential for DNA repair and cellular stress responses . By inhibiting PARP, this compound prevents the depletion of nicotinamide adenine dinucleotide (NAD+), a substrate for PARP, thereby conserving cellular energy and preventing cell death . Additionally, this compound interacts with various biomolecules, including proteins involved in DNA repair and cell signaling pathways .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It enhances cell death and unscheduled DNA synthesis by interrupting the rejoining of DNA strand breaks induced by ionizing radiation and alkylating agents . This compound also influences cell signaling pathways by inhibiting the activity of nuclear enzyme poly ADP ribose synthetase (PARS), leading to reduced glycolysis, electron transport, and ATP formation . Furthermore, this compound has been shown to suppress G1 arrest and enhance G2 arrest after gamma-irradiation in mouse embryonic fibroblast cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the catalytic domain of PARP, thereby inhibiting its activity . This inhibition prevents the consumption of NAD+ and ATP, which are critical for cellular energy metabolism . By blocking PARP activity, this compound disrupts DNA repair processes, leading to the accumulation of DNA damage and subsequent cell death . Additionally, this compound has been shown to impair cell-to-cell conjugate formation by affecting the cytoskeleton .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable at room temperature and soluble in ethanol, DMSO, and water . Over time, this compound has been observed to prevent nitric oxide-induced apoptosis and exert antiproliferative effects by acting on the cytoskeleton . Long-term studies have shown that this compound can reduce inflammation by preventing neutrophil recruitment in cases of oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on myocardial ischemia and reperfusion injury in rats, this compound administered at 10 mg/kg significantly reduced myocardial infarct size and preserved myocardial ATP levels . Another study demonstrated that this compound at 10 mg/kg decreased tissue Evans Blue levels and attenuated damage in astrocytes and microvessels after focal cerebral ischemia in rats . High doses of this compound may lead to toxic effects, including cellular energetic depletion and necrosis .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to DNA repair and cellular stress responses. By inhibiting PARP, this compound affects the metabolism of NAD+ and ATP, leading to reduced glycolysis and electron transport . Additionally, low concentrations of this compound have been shown to stimulate angiogenesis by regulating the expression of urokinase-type plasminogen activator and matrix metalloprotease 2 .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound is known to interact with nuclear enzyme PARP, which is ubiquitously present in the nucleus . This interaction facilitates the localization and accumulation of this compound in the nucleus, where it exerts its inhibitory effects on DNA repair processes .

Subcellular Localization

This compound primarily localizes in the nucleus due to its interaction with PARP . This subcellular localization is crucial for its activity, as it allows this compound to effectively inhibit PARP and disrupt DNA repair processes . The compound’s localization is also influenced by its ability to bind to specific targeting signals and undergo post-translational modifications .

Propriétés

IUPAC Name

3-aminobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCPDZHWVNUUFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188922
Record name 3-Aminobenzamide
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Poly(ADP-ribosyl)transferase inhibitor, A 3 hr exposure to 1 mM H2O2 followed by 6 hr post-challenge growth in peroxide-free medium induces necrosis in U937 cells. Addition of the poly(ADP-ribose)polymerase inhibitor 3-aminobenzamide during recovery prevents necrosis and triggers apoptosis, as shown by the appearance of apoptotic bodies, extensive blebbing and formation of multimeric DNA fragments as well as 50 kb double stranded DNA fragments. Thus, the same initial damage can be a triggering event for both apoptotic and necrotic cell death. Furthermore, necrosis does not appear to be a passive response to overwhelming damage., Treatment with 3-aminobenzamide, known as an inhibitor of poly(ADP-ribose)polymerease, decreased the toxicity and covalent binding of the herbicide dichlobenil (2,6-dichlorobenzonitrile; 12 mg/kg; i.p.) in the mouse olfactory mucosa. In vitro studies showed that 3-aminobenzamide markedly reduced the NADPH-dependent covalent binding of [14C]dichlobenil and the hydroxylation of p-nitrophenol which have previously been suggested to be mediated by a common form of cytochrome P450 (P450) in rat olfactory microsomes ... . Furthermore, 3-aminobenzamide markedly reduced the P450-dependent metabolic activation of [3H]NNK (4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone) in rat olfactory microsomes and slightly decreased the P450 2B1-dependent pentoxyresorufindealkylase activity in liver microsomes of phenobarbital-treated rats. The present results suggest that 3-aminobenzamide is also an inhibitor of P450 and that the lack of toxicity of dichlobenil in the olfactory mucosa of 3-aminobenzamide-treated mice is related to a decreased metabolic activation of dichlobenil at this site... ., ... Cll lines deficient in poly(ADP-ribose) synthesis due to deficiency in the enzyme poly(ADP-ribose) polymerase (PADPRP) or depletion of its substrate NAD+ overexpress GRP78. Furthermore, this overexpression of GRP78 is associated with the acquisition of resistance to topoisomerase II-directed drugs such as etoposide (VP-16) ... Thus, /the/ studies suggest that interference with NAD+-PADPRP metabolism could provide an important approach to (a) define pathways of GRP78 induction, (b) study the effect of GRP78 on other cellular processes, (c) elucidate the mechanism of GRP78-dependent resistance to topoisomerase II targeted drugs, and (d) modulate responses to chemotherapy in normal and tumor tissues. However, in the in vivo situation, it is impractical to interfere with NAD+-PADPRP metabolism by mutational inactivation of PADPRP or by depletion of its substrate NAD+. Therefore, ... several inhibitors of NAD+-PADPRP metabolism including 3-aminobenzamide, PD128763, and 6-aminonicotinamide /were examined/ for their ability to reproduce the results obtained with cell lines deficient in NAD+-PADPRP metabolism relative to the induction of GRP78 and subsequent development of resistance to VP-16. ... 6-aminoicotinamide treatment is highly effective in the induction of GRP78 and subsequent development of resistance to VP-16, whereas treatment with 3-aminobenzamide or PD128763 does not induce GRP78 and thus does not result in VP-16 resistance., For more Mechanism of Action (Complete) data for 3-AMINOBENZAMIDE (7 total), please visit the HSDB record page.
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CAS RN

3544-24-9
Record name 3-Aminobenzamide
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Record name 3-aminobenzamide
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Melting Point

115-116 °C
Record name 3-AMINOBENZAMIDE
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Synthesis routes and methods

Procedure details

3-nitro-benzoyl chloride was reacted with an aniline, that is 2,6-dimethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-phenylamine, to form a 3-nitro-benzamide, that is 3-nitro-N-[2,6-dimethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-phenyl]-benzamide, and c) the 3-nitro-benzamide, that is 3-nitro-N-[2,6-dimethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-phenyl]-benzamide, was reduced to afford the desired 3-amino-benzamide, that is 3-amino-N-[2,6-dimethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-phenyl]-benzamide. Further 3-amino-benzamides were made, for example, by using a substituted 3-nitro-benzoic acid, such as 2-fluoro-3-nitro-benzoic acid, in step a) and/or a different aniline, such as 2-ethyl-6-methyl-4-(1,2,2,2-tetrafluoro-1-trifluoro-methyl-ethyl)-phenylamine, in step b). Whilst this three step synthesis gives satisfactory results in the laboratory a shorter route to 3-amino-benzamides is required if the carbamate insecticides or bisamide insecticides are to be manufactured on a commercial scale.
Name
3-nitro-N-[2,6-dimethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-phenyl]-benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-nitro-N-[2,6-dimethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-phenyl]-benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: 3-Aminobenzamide is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) [1-29]. PARP is a nuclear enzyme that plays a role in various cellular processes, including DNA repair, cell death pathways, and inflammation.

    ANone:

      ANone: this compound is not known to possess catalytic properties. It functions as an enzyme inhibitor, specifically targeting PARP. Its action involves binding to the enzyme and preventing its activity, rather than catalyzing a chemical reaction.

      A: While computational chemistry approaches are valuable for drug discovery, the provided literature predominantly focuses on in vitro and in vivo experimental studies of this compound. A study specifically investigated the binding affinity of this compound to PARP using molecular docking simulations [].

      A: A few studies have investigated structural analogs of this compound [, , ]. These studies highlight that modifications to the benzamide structure can significantly influence the compound's potency as a PARP inhibitor, as well as its effects on DNA synthesis and cell proliferation.

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